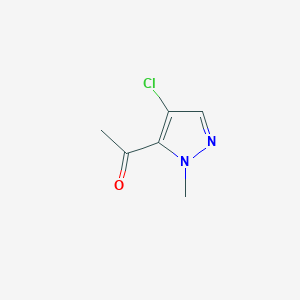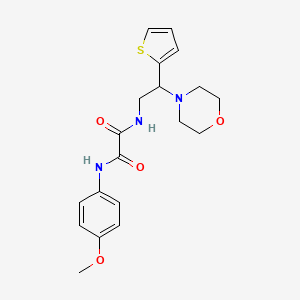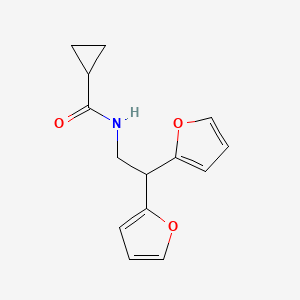
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of organic compounds known for their complex molecular structure, which incorporates elements of imidazolidine, acetamide, and pyrazine. These components suggest potential for a wide range of biological activities and chemical functionalities. The interest in such molecules often stems from their potential pharmaceutical applications and the diverse chemical reactions they can undergo due to their multifaceted structure.
Synthesis Analysis
Synthesis of compounds with similar structural features involves multi-step chemical reactions, starting with base molecules and progressively building up the complex structure through various chemical transformations. Techniques such as condensation reactions, cycloadditions, and functional group modifications are common. The exact synthesis pathway depends on the desired final structure and functional groups present (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using spectroscopic methods like NMR, IR, and mass spectrometry, complemented by X-ray crystallography for solid-state analysis. These techniques provide insights into the molecular geometry, electron distribution, and intermolecular interactions, crucial for understanding the compound's reactivity and properties (Lukose et al., 2015).
Chemical Reactions and Properties
Compounds of this nature can participate in various chemical reactions, including but not limited to, nucleophilic substitutions, electrophilic additions, and cycloadditions. Their chemical properties are influenced by the functional groups present, such as the reactivity of the acetamide moiety and the stability conferred by the imidazolidine ring. The presence of a pyrazine ring can introduce additional chemical behavior, such as the ability to act as a ligand in coordination compounds (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, are determined by the molecular structure and intermolecular forces. The compound's solid-state structure, revealed through X-ray crystallography, provides insights into its packing, hydrogen bonding patterns, and potential polymorphism. These properties are essential for predicting the compound's behavior in different environments and applications (Nayak et al., 2014).
Chemical Properties Analysis
The chemical stability, reactivity, and interactions of the compound are closely related to its molecular structure. Functional groups such as acetamide influence its chemical behavior, including its acid-base characteristics, potential for hydrogen bonding, and susceptibility to hydrolysis. These properties are crucial for understanding how the compound might interact with biological systems or participate in chemical reactions (Kolluri et al., 2020).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A key aspect of the scientific research involving the compound is its utility in synthesizing novel derivatives with significant biological activities. For example, studies have synthesized various derivatives incorporating moieties like benzpyrid, pyrazolone, isoxazolone, pyrimidinone, and more, demonstrating potential antimicrobial activities against a range of bacteria and fungi, including Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, and Candida albicans. Such activities highlight the compound's relevance in developing new antimicrobial agents (Soleiman et al., 2005; Devi et al., 2022).
Structural and Computational Analysis
The synthesis and structural elucidation of novel derivatives, including those with 2-pyrone structures, have been documented. These studies not only provide new synthetic pathways but also employ computational studies to understand the molecular properties and interactions, further contributing to the compound's utility in medicinal chemistry and drug design (Sebhaoui et al., 2020).
Coordination Complexes and Antioxidant Activity
Research has also extended into the synthesis of coordination complexes with metals like Co(II) and Cu(II) using pyrazole-acetamide derivatives. These studies explore the effects of hydrogen bonding on self-assembly processes and investigate the antioxidant activities of these complexes, showcasing the compound's versatility in coordination chemistry and its potential for developing antioxidants (Chkirate et al., 2019).
Propiedades
IUPAC Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-19(15-25-12-13-26(21(25)28)17-4-2-1-3-5-17)24-16-6-8-18(9-7-16)29-20-14-22-10-11-23-20/h1-5,10-11,14,16,18H,6-9,12-13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWWAWLUQRBARZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CN2CCN(C2=O)C3=CC=CC=C3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxo-3-phenylimidazolidin-1-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2495892.png)
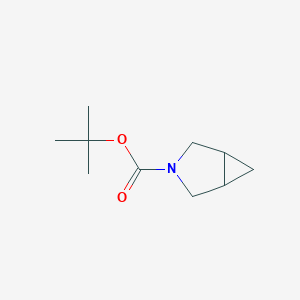
![3-[(3,4-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2495894.png)

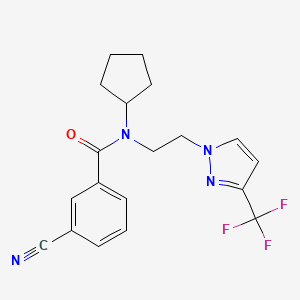
![3-bromo-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2495901.png)
![1-(3-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2495904.png)
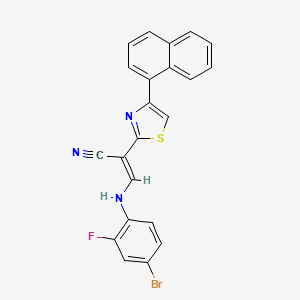

![(E)-N-[2-[Benzyl(pyrimidin-2-yl)amino]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2495908.png)
